molecular formula C17H21N3O4S B11313281 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4-diol

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-6-methylpyrimidine-2,4-diol

Cat. No.: B11313281
M. Wt: 363.4 g/mol
InChI Key: PDQIFJJZSYWKKU-UHFFFAOYSA-N
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Description

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzylpiperidine moiety, a sulfonyl group, and a dihydropyrimidinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzylpiperidine Moiety: This step involves the synthesis of the benzylpiperidine ring, which can be achieved through a series of reactions including alkylation and cyclization.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents such as sulfonyl chlorides.

    Construction of the Dihydropyrimidinone Core: This involves the formation of the dihydropyrimidinone ring, which can be synthesized through cyclization reactions involving appropriate precursors.

    Final Assembly: The final step involves coupling the benzylpiperidine moiety with the dihydropyrimidinone core, often using coupling reagents and catalysts to facilitate the reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

The uniqueness of 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific structure and the resulting properties, which make it suitable for a wide range of scientific research applications.

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)sulfonyl-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H21N3O4S/c1-12-15(16(21)19-17(22)18-12)25(23,24)20-9-7-14(8-10-20)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H2,18,19,21,22)

InChI Key

PDQIFJJZSYWKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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